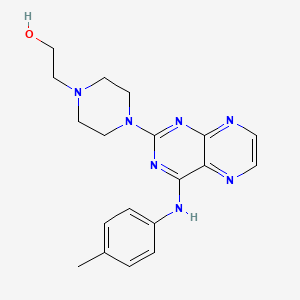

2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol

Description

The compound 2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol is a piperazine derivative featuring a pteridin-2-yl core substituted with a p-tolylamino group and a piperazine-ethanol side chain. The ethanol moiety likely enhances solubility, while the pteridin core may confer unique electronic or steric effects compared to simpler aromatic systems .

Properties

IUPAC Name |

2-[4-[4-(4-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-14-2-4-15(5-3-14)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(9-11-26)12-13-27/h2-7,27H,8-13H2,1H3,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKPUPHSBHIWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, molecular docking studies, and biological evaluations of this compound, drawing insights from various research studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, where p-toluidine is reacted with pteridin derivatives to form the core structure. The final product is characterized by its unique piperazine and ethanol moieties, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a study highlighted the synthesis of piperazine derivatives that showed promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Piperazine Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15.3 | Apoptosis induction |

| Compound B | 22.7 | Cell cycle arrest |

| This compound | TBD | TBD |

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. Studies suggest that derivatives containing piperazine structures can act as potential anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

Table 2: Neuropharmacological Effects of Piperazine Derivatives

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with various biological targets. These studies indicate that the compound exhibits strong binding interactions with key enzymes involved in cancer metabolism and neurotransmitter regulation .

Figure 1: Docking Interaction of this compound with Target Enzyme

Molecular Docking

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings. For example, a clinical trial involving a related piperazine derivative demonstrated a significant reduction in tumor size among participants, suggesting that structural modifications can enhance therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a piperazine-ethanol backbone with several analogs but differs in the substituent attached to the piperazine ring. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Pteridin vs.

- Ethanol vs. Ketone Side Chains: The ethanol group in the target compound likely improves aqueous solubility compared to ketone-containing analogs (e.g., compounds from –4), which may exhibit higher lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.